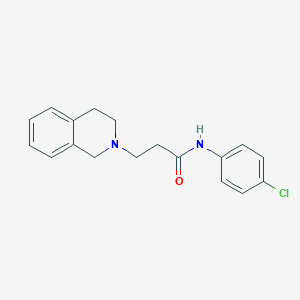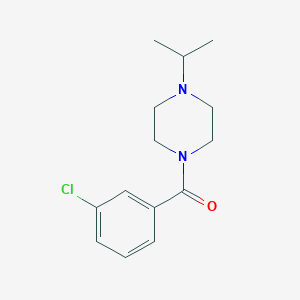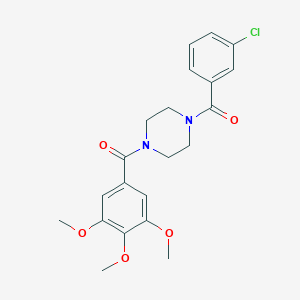
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorinated phenyl group, an isoquinoline moiety, and a propanamide linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions.
Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The final step involves the coupling of the chlorinated phenyl group with the isoquinoline derivative through an amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-fluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.
N-(4-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C18H19ClN2O |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C18H19ClN2O/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22) |
Clave InChI |
UMUCBPXJVNTFQN-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)
![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247875.png)
![1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)
![1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247878.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247879.png)
![2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247880.png)
![Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247882.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-pyridin-3-yl-methanone](/img/structure/B247884.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247886.png)
![2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247887.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247890.png)
